molecular formula C22H27ClN2O4S B565024 Tianeptine-d12 Methyl Ester CAS No. 1216805-56-9

Tianeptine-d12 Methyl Ester

Cat. No. B565024
M. Wt: 463.051
InChI Key: AOVSYZQNKXYQOR-SZXIOYOXSA-N
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Description

Tianeptine-d12 Methyl Ester (TME) is an analog of the widely studied drug tianeptine, a tricyclic antidepressant that is approved for use in Europe and other countries. TME has been studied for its potential as a research tool for studying the effects of tianeptine on various biochemical and physiological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Tianeptine-d12 Methyl Ester begins with the protection of the carboxylic acid group followed by the introduction of deuterium into the aromatic ring. The protected intermediate is then subjected to a series of reactions to introduce the methyl ester functional group.

Starting Materials
Tianeptine-d12, Methanol, Sodium hydride, Bromoacetic acid, Deuterium oxide

Reaction
Protection of carboxylic acid group using methanol and sodium hydride, Introduction of deuterium into the aromatic ring using deuterium oxide and a palladium catalyst, Reaction of the protected intermediate with bromoacetic acid to introduce the methyl ester functional group, Deprotection of the intermediate to obtain Tianeptine-d12 Methyl Este

Scientific Research Applications

Tianeptine-d12 Methyl Ester has been studied for its potential as a research tool for studying the effects of tianeptine on various biochemical and physiological processes. Tianeptine-d12 Methyl Ester has been used to study the effects of tianeptine on neurotransmitter release, receptor binding, and signal transduction pathways. Tianeptine-d12 Methyl Ester has also been used to study the effects of tianeptine on cognitive processes such as learning and memory. In addition, Tianeptine-d12 Methyl Ester has been used to study the effects of tianeptine on stress and anxiety.

Mechanism Of Action

Tianeptine-d12 Methyl Ester is thought to act on the serotonin reuptake transporter (SERT) and the mu-opioid receptor (MOR) to produce its antidepressant effects. Tianeptine-d12 Methyl Ester is thought to inhibit the reuptake of serotonin by binding to the SERT, increasing the amount of serotonin in the synaptic cleft. In addition, Tianeptine-d12 Methyl Ester is thought to bind to the MOR, activating the receptor and producing an antidepressant effect.

Biochemical And Physiological Effects

Tianeptine-d12 Methyl Ester has been studied for its effects on various biochemical and physiological processes. Tianeptine-d12 Methyl Ester has been shown to increase serotonin levels in the brain, which can lead to an antidepressant effect. In addition, Tianeptine-d12 Methyl Ester has been shown to reduce the stress hormone cortisol and increase the neuropeptide oxytocin, which can lead to an anxiolytic effect. Tianeptine-d12 Methyl Ester has also been shown to increase brain-derived neurotrophic factor (BDNF), which can lead to improved cognitive function.

Advantages And Limitations For Lab Experiments

Tianeptine-d12 Methyl Ester has several advantages for use in lab experiments. Tianeptine-d12 Methyl Ester is easy to synthesize and is inexpensive to produce, making it an economical option for research. In addition, Tianeptine-d12 Methyl Ester is stable and can be stored for long periods of time without degradation. However, Tianeptine-d12 Methyl Ester has some limitations for use in lab experiments. Tianeptine-d12 Methyl Ester is not approved for use in humans and is not commercially available, making it difficult to obtain for research purposes.

Future Directions

The potential of Tianeptine-d12 Methyl Ester as a research tool is still being explored. Future studies could focus on the effects of Tianeptine-d12 Methyl Ester on various biochemical and physiological processes, such as its effects on neurotransmitter release, receptor binding, and signal transduction pathways. In addition, future studies could examine the effects of Tianeptine-d12 Methyl Ester on cognitive processes such as learning and memory, and on stress and anxiety. Finally, future studies could explore the potential therapeutic uses of Tianeptine-d12 Methyl Ester, such as its potential use as an antidepressant or anxiolytic.

properties

IUPAC Name

methyl 7-[(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]-2,2,3,3,4,4,5,5,6,6,7,7-dodecadeuterioheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4S/c1-25-19-10-7-6-9-17(19)22(24-14-8-4-3-5-11-21(26)29-2)18-13-12-16(23)15-20(18)30(25,27)28/h6-7,9-10,12-13,15,22,24H,3-5,8,11,14H2,1-2H3/i3D2,4D2,5D2,8D2,11D2,14D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOVSYZQNKXYQOR-SZXIOYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)OC)C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC1C2=C(C=C(C=C2)Cl)S(=O)(=O)N(C3=CC=CC=C13)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tianeptine-d12 Methyl Ester

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